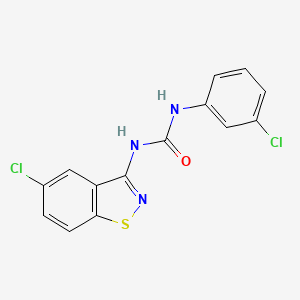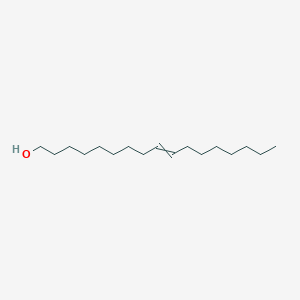
3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane is an organic compound with the molecular formula C9H18ClNO It is characterized by the presence of a chloro group, nitroso group, and multiple methyl groups attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane typically involves the chlorination of 2,2,4,4-tetramethylpentane followed by the introduction of a nitroso group. The chlorination can be achieved using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The nitrosation step can be carried out using nitrous acid or other nitrosating agents under controlled conditions to ensure the selective formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Safety measures would be critical due to the reactive nature of chlorine and nitrosating agents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: 3-Chloro-2,2,4,4-tetramethyl-3-nitropentane.
Reduction: 3-Chloro-2,2,4,4-tetramethyl-3-aminopentane.
Substitution: 3-Hydroxy-2,2,4,4-tetramethyl-3-nitrosopentane or corresponding amine/thiol derivatives.
Applications De Recherche Scientifique
3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, particularly in the context of nitroso compounds’ interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane involves its interaction with molecular targets through its reactive nitroso and chloro groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new chemical entities with different properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2,2,4,4-tetramethylpentane: Lacks the nitroso group, making it less reactive in certain contexts.
2,2,4,4-Tetramethyl-3-nitrosopentane:
3-Nitroso-2,2,4,4-tetramethylpentane: Similar structure but without the chloro group, leading to different chemical behavior.
Uniqueness
3-Chloro-2,2,4,4-tetramethyl-3-nitrosopentane is unique due to the presence of both chloro and nitroso groups, which confer distinct reactivity and potential for diverse applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
101515-66-6 |
|---|---|
Formule moléculaire |
C9H18ClNO |
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
3-chloro-2,2,4,4-tetramethyl-3-nitrosopentane |
InChI |
InChI=1S/C9H18ClNO/c1-7(2,3)9(10,11-12)8(4,5)6/h1-6H3 |
Clé InChI |
XIFBITHIUOQJGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(C)(C)C)(N=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
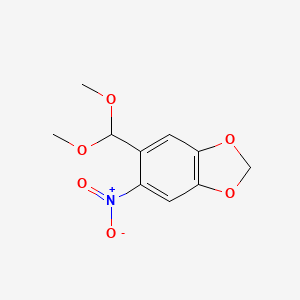
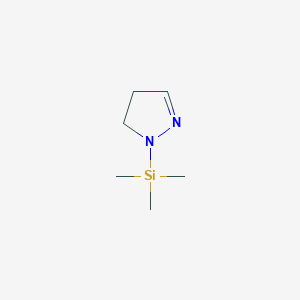
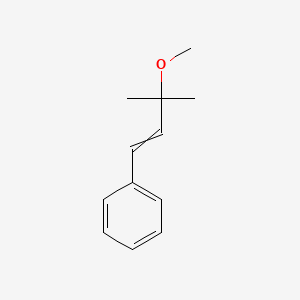
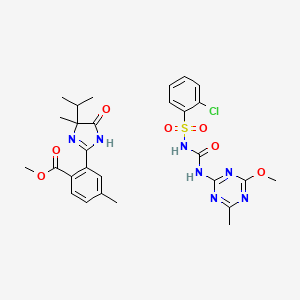
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)


